molecular formula C24H16Cl2FN5O B11333114 N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

Cat. No.: B11333114
M. Wt: 480.3 g/mol
InChI Key: ROZWSZSAKLHHIJ-UHFFFAOYSA-N
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Description

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with chlorophenyl and fluorobenzamide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted pyrimidines under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, making it effective against various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C24H16Cl2FN5O

Molecular Weight

480.3 g/mol

IUPAC Name

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C24H16Cl2FN5O/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)32-24(28-20)30-23(31-32)29-22(33)16-5-11-19(27)12-6-16/h1-13,21H,(H2,28,29,30,31,33)

InChI Key

ROZWSZSAKLHHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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